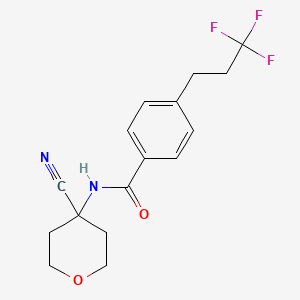

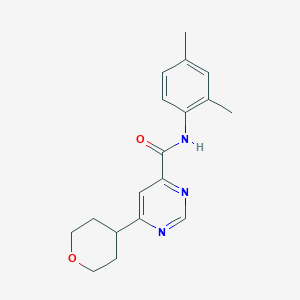

![molecular formula C8H13ClN2O B2962345 (4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride CAS No. 2172051-06-6](/img/structure/B2962345.png)

(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride” is a chemical compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . They are key components in functional molecules used in a variety of everyday applications .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . A specific example of a synthetic route involves the aminolysis of an epoxide with p-toluenesulfonamide, yielding two regioisomeric, separable amino alcohols .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 2-aminobenzimidazole ring . This ring is an interesting structural moiety in medicinal chemistry, as it can interact with biological targets containing glutamate and aspartate residues via four hydrogen bonds .Chemical Reactions Analysis

Imidazoles are involved in a variety of chemical reactions. The bonds constructed during the formation of the imidazole are of particular interest . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride is not yet fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to cell death. Its antioxidant and anti-inflammatory properties are thought to be mediated through the inhibition of reactive oxygen species (ROS) and pro-inflammatory cytokines, respectively.

Biochemical and Physiological Effects:

This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Additionally, this compound has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of (4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. Additionally, its potent antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various inflammatory and oxidative stress-related disorders. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several potential future directions for the research on (4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various inflammatory and oxidative stress-related disorders. Finally, the development of new methods to improve the solubility of this compound in water could also be an area of future research.

Conclusion:

In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its broad-spectrum antimicrobial activity, potent antioxidant and anti-inflammatory properties, and relatively low toxicity make it a potential candidate for the development of new antimicrobial agents and the treatment of various inflammatory and oxidative stress-related disorders. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of (4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride involves the reaction between 2-aminobenzimidazole and formaldehyde in the presence of hydrochloric acid. The reaction takes place at room temperature and yields this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from water.

Scientific Research Applications

(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against a range of bacterial and fungal strains. In addition, this compound has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related disorders.

properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c11-5-8-9-6-3-1-2-4-7(6)10-8;/h11H,1-5H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISOKDKVJHQCDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=N2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

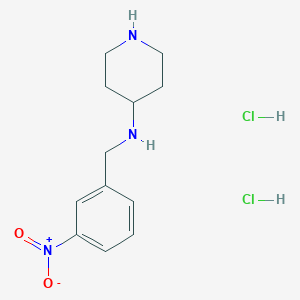

![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetic acid](/img/structure/B2962264.png)

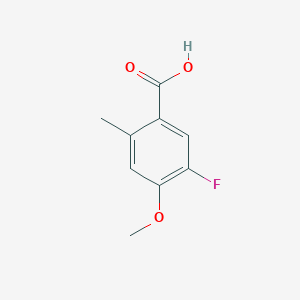

![N-cyclohexyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2962266.png)

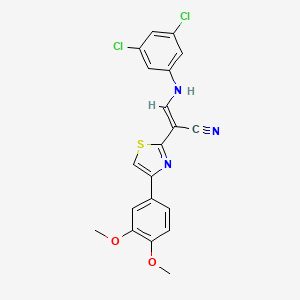

![2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B2962267.png)

![(2,4-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2962273.png)

![2,6-bis(4-methoxyphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2962275.png)

![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2962281.png)